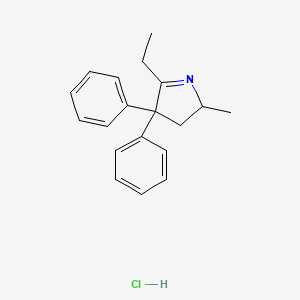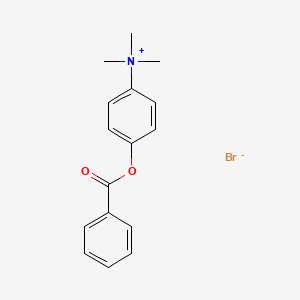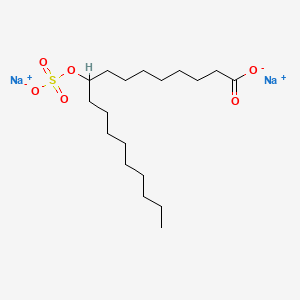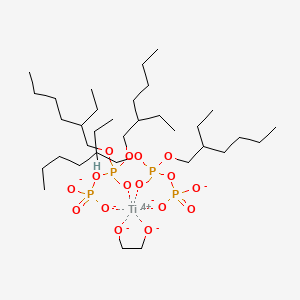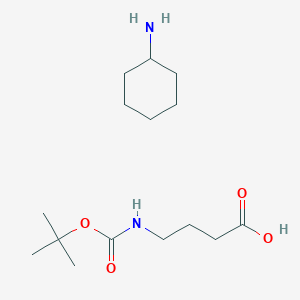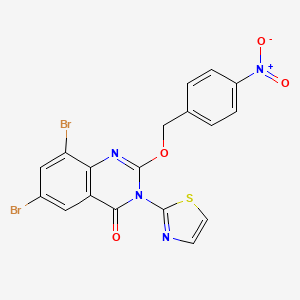
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features multiple functional groups, including bromine atoms, a nitrophenyl group, and a thiazolyl moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can form the quinazolinone core.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a suitable nitrophenyl halide.
Thiazolyl Group Addition: The thiazolyl moiety can be attached via a condensation reaction with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolyl or nitrophenyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: New compounds with substituted bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6,8-Dibromoquinazolinone: A simpler analog with bromine atoms but lacking the nitrophenyl and thiazolyl groups.
2-((4-Nitrophenyl)methoxy)-3-(2-thiazolyl)quinazolinone: A related compound with similar functional groups.
Uniqueness
The unique combination of bromine, nitrophenyl, and thiazolyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- distinguishes it from other quinazolinones, potentially leading to unique biological activities and applications.
Eigenschaften
CAS-Nummer |
85178-78-5 |
|---|---|
Molekularformel |
C18H10Br2N4O4S |
Molekulargewicht |
538.2 g/mol |
IUPAC-Name |
6,8-dibromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H10Br2N4O4S/c19-11-7-13-15(14(20)8-11)22-17(23(16(13)25)18-21-5-6-29-18)28-9-10-1-3-12(4-2-10)24(26)27/h1-8H,9H2 |
InChI-Schlüssel |
IZSJASKLYNEPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



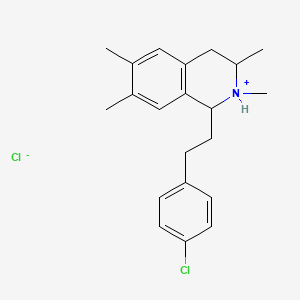

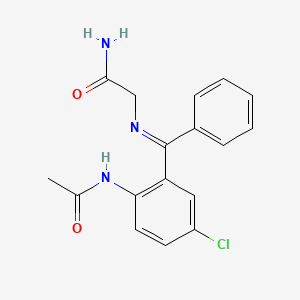
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)


